1-(4-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one
Description
1-(4-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one is a piperidine-based compound featuring an ethoxymethyl substituent at the 4-position of the piperidine ring and a methylamino group on the adjacent ethanone moiety. Its molecular formula is C₁₂H₂₃N₃O, with a CAS registry number of 1184429-52-4 . This compound is structurally distinct due to the combination of a six-membered piperidine ring and polar functional groups, making it a candidate for pharmacological applications requiring balanced solubility and metabolic stability.
Properties
IUPAC Name |
1-[4-(ethoxymethyl)piperidin-1-yl]-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-3-15-9-10-4-6-13(7-5-10)11(14)8-12-2/h10,12H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLNUTFSBNSHMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(CC1)C(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one, also known as a piperidine derivative, has garnered attention in various fields of research due to its potential biological activity. This compound is characterized by the presence of an ethoxymethyl group and a methylamino group attached to a piperidine ring, which may influence its pharmacological properties and interactions with biological systems.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₂₂N₂O
- Molecular Weight : 214.3 g/mol
- CAS Number : 1585452-27-2
Synthesis Methods
The synthesis of this compound typically involves:
- Alkylation of 4-methylpiperidine with ethoxymethyl chloride.
- Reductive amination to introduce the methylamino group.
- Common solvents include dichloromethane or ethanol, with catalysts such as palladium on carbon or sodium borohydride employed for efficiency.
The biological activity of 1-(4-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate the activity of these targets by:
- Binding to active sites.
- Altering the conformation of target proteins.
These mechanisms may lead to various biological effects, including potential therapeutic applications.
Pharmacological Studies
Research indicates that piperidine derivatives exhibit a range of biological activities, including:
- Cytotoxicity : Some studies have assessed the cytotoxic effects on cancer cell lines, revealing that modifications in the piperidine structure can enhance or diminish cytotoxicity .
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerases I and II, which are critical for DNA replication and transcription .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 1-(4-Methylpiperidin-1-yl)-2-(methylamino)ethan-1-one | Lacks ethoxymethyl group | Reduced reactivity |
| 1-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)-2-(methylamino)ethan-1-one | Contains methoxymethyl instead | Differences in solubility |
The presence of the ethoxymethyl group in 1-(4-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one may enhance its solubility and stability compared to its analogs, potentially leading to improved efficacy in therapeutic applications.
Immunostimulatory Activity
A study evaluated various piperidine derivatives for their immunostimulating effects. The results indicated that certain derivatives outperformed standard immunostimulants like levamisole in enhancing immune responses while exhibiting low toxicity levels . This suggests that 1-(4-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one may possess similar immunomodulatory properties.
Toxicological Assessment
Toxicity studies have been conducted on related compounds, assessing their impact on peripheral blood parameters and lymphocyte subpopulation composition. These studies are crucial for understanding the safety profile of piperidine derivatives in clinical settings .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
- 1-(4-(1,1-Difluoroethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one (CAS: 2090606-66-7) Structural Features: Replaces the ethoxymethyl group with a difluoroethyl substituent. Impact: The difluoroethyl group increases lipophilicity and metabolic stability due to reduced oxidative susceptibility compared to the ethoxymethyl group. This modification may enhance blood-brain barrier penetration but reduce aqueous solubility .
- 1-(3-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one (CAS: 1591301-05-1) Structural Features: Ethoxymethyl group at the 3-position of the piperidine ring (positional isomer of the target compound). Impact: Altered steric and electronic environments may affect receptor binding or enzymatic interactions. The 4-position in the target compound likely offers better conformational flexibility for interactions .
Heterocyclic Core Modifications
2-(4-(tert-Butyl)phenyl)-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one (6b)
- Structural Features : Pyrrolidine (5-membered ring) instead of piperidine, with a tert-butylphenyl substituent.
- Impact : The smaller pyrrolidine ring increases ring strain but may enhance binding affinity in certain targets. The tert-butylphenyl group introduces significant hydrophobicity, favoring membrane permeability over solubility .
- 2-(10H-Phenothiazin-10-yl)-1-(piperidin-1-yl)ethan-1-one Structural Features: Incorporates a tricyclic phenothiazine moiety. Impact: The bulky aromatic system enables π-π stacking interactions, useful in targeting neurotransmitter receptors. However, it may reduce bioavailability due to poor solubility .
Functional Group Comparisons
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f)
- Structural Features : Sulfoxide and chloromethyl groups.
- Impact : The electron-withdrawing sulfoxide group reduces electron density on the carbonyl, altering reactivity. The chloromethyl group acts as a leaving group, enabling nucleophilic substitution reactions—unlike the stable ethoxymethyl group in the target compound .
- 2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone Structural Features: Nitro groups on the phenyl ring. This contrasts with the electron-donating ethoxymethyl group, which may enhance solubility in polar solvents .
Physicochemical and Pharmacokinetic Profiles
| Compound | LogP* | Water Solubility | Metabolic Stability | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | ~1.5 | Moderate | Moderate | Ethoxymethyl, methylamino |
| 1-(4-(1,1-Difluoroethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one | ~2.8 | Low | High | Difluoroethyl |
| 2-(4-(tert-Butyl)phenyl)-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one | ~3.5 | Very Low | High | tert-Butylphenyl, pyrrolidine |
| 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one | ~1.2 | Moderate | Low | Sulfoxide, chloromethyl |
*Estimated based on substituent contributions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
